Razel-F - 1361049-18-4

Razel-F

Catalog Number: EVT-15320618
CAS Number: 1361049-18-4
Molecular Formula: C64H75CaClF2N6O16S2
Molecular Weight: 1362.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Razel-F is derived from the class of organic compounds known as phenylpyrimidines, which are characterized by a benzene ring linked to a pyrimidine ring. The chemical formula for Razel-F is C22H28FN3O6SC_{22}H_{28}FN_{3}O_{6}S, with an average molecular weight of 481.538 g/mol. It is classified as a small molecule drug approved for clinical use .

Synthesis Analysis

Methods and Technical Details

The synthesis of Razel-F involves several key steps that ensure the production of this complex molecule. The primary method includes:

  1. Formation of Pyrimidine Derivative: The synthesis begins with the preparation of a pyrimidine derivative through reactions involving various reagents.
  2. Esterification: The formation of the final compound involves esterification reactions where specific alcohols react with acid derivatives under controlled conditions.
  3. Purification: Post-synthesis, the product undergoes purification processes such as crystallization to isolate Razel-F from unreacted materials and by-products.

These processes can be adapted for industrial-scale production, allowing for batch sizes that can reach up to 1000 kg .

Molecular Structure Analysis

Structure and Data

The molecular structure of Razel-F features a complex arrangement that includes a fluorophenyl group attached to a pyrimidine backbone. The structural formula can be represented as follows:

IUPAC Name (3R,5S,6E)7[4(4fluorophenyl)2(Nmethylmethanesulfonamido)6(propan2yl)pyrimidin5yl]3,5dihydroxyhept6enoic acid\text{IUPAC Name }(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic\text{ acid}

Key structural data includes:

  • Chemical Formula: C22H28FN3O6SC_{22}H_{28}FN_{3}O_{6}S
  • Monoisotopic Mass: 481.168 g/mol
  • CAS Registry Number: 287714-41-4
  • Appearance: Solid .
Chemical Reactions Analysis

Reactions and Technical Details

Razel-F participates in several chemical reactions that contribute to its therapeutic effects:

  1. Inhibition of HMG-CoA Reductase: This is the primary mechanism through which Razel-F exerts its lipid-lowering effects. By inhibiting this enzyme, it reduces cholesterol synthesis in the liver.
  2. Metabolic Pathways: Once administered, Razel-F undergoes minimal metabolism through cytochrome P450 enzymes, leading to fewer interactions with other drugs compared to other statins .
  3. Drug Interactions: Due to its unique metabolic profile, Razel-F has specific interactions with drugs that affect hepatic uptake via organic anion transporters.
Mechanism of Action

Process and Data

The mechanism of action of Razel-F involves:

  • Inhibition Mechanism: By competitively inhibiting HMG-CoA reductase, Razel-F decreases the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  • Lipid Profile Improvement: This inhibition leads to decreased levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels.
  • Cardiovascular Benefits: Through these actions, Razel-F significantly reduces the risk factors associated with cardiovascular diseases such as myocardial infarction and stroke .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Razel-F exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Not available
  • Boiling Point: Not specified
  • Solubility: Highly soluble in aqueous environments due to its hydrophilic nature.

These properties contribute to its effectiveness as a therapeutic agent in clinical settings .

Applications

Scientific Uses

Razel-F is primarily used in clinical settings for:

  • Management of Dyslipidemia: It is indicated for patients with elevated cholesterol levels who require pharmacological intervention.
  • Prevention of Cardiovascular Events: Its use extends to individuals at risk for cardiovascular diseases due to high lipid levels or other risk factors.
  • Research Applications: Ongoing studies explore its potential benefits beyond lipid lowering, including anti-inflammatory properties and effects on endothelial function .
Introduction to Razel-F in Pharmacotherapeutic Context

Razel-F as a Dual-Action Lipid-Modifying Agent: Historical Development and Clinical Rationale

Razel-F represents a pharmaceutical innovation engineered to address the complex pathophysiology of atherogenic dyslipidemia through synergistic pharmacology. This fixed-dose combination integrates two distinct lipid-modifying agents: rosuvastatin calcium (10 mg) and fenofibrate (67 mg). The historical development of this combination mirrors the evolution in understanding dyslipidemia as a multifactorial disorder requiring multimechanistic intervention [2] [6].

The clinical rationale for Razel-F originates from the complementary mechanisms of its components. Rosuvastatin, a synthetic hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, primarily targets hepatic cholesterol biosynthesis. By competitively inhibiting HMG-CoA reductase—the rate-limiting enzyme in the mevalonate pathway—rosuvastatin potently reduces circulating low-density lipoprotein cholesterol (LDL-C) concentrations. Contemporary clinical evidence establishes that rosuvastatin demonstrates approximately three-fold greater potency in LDL-C reduction compared to earlier statins like atorvastatin, enabling more effective achievement of stringent lipid targets [5] [8]. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, addresses the triglyceride-rich lipoprotein axis. Activation of PPARα transcriptionally upregulates genes governing fatty acid oxidation (LPL, APOA5), lipoprotein assembly (APOC3), and cholesterol efflux (ABCA1), resulting in comprehensive triglyceride reduction and high-density lipoprotein cholesterol (HDL-C) elevation [2] [9].

The conceptualization of Razel-F as a fixed-dose combination emerged from persistent therapeutic gaps observed in real-world dyslipidemia management. Despite statin monotherapy, a substantial proportion of high-risk patients—particularly those with diabetes, metabolic syndrome, or mixed dyslipidemia—fail to achieve comprehensive lipid targets. The URANUS study demonstrated that even with titration, only 33% of diabetic patients attained the stringent LDL-C goal of <2.5 mmol/L with atorvastatin monotherapy, compared to 65% with rosuvastatin-based regimens [8]. Razel-F addresses this gap by simultaneously targeting multiple lipid parameters through pharmacologically distinct pathways, reflecting the contemporary therapeutic paradigm shift toward precision combination therapy in cardiovascular risk management [9] [10].

Table 1: Pharmacological Targets of Razel-F Components

ComponentPrimary Molecular TargetKey Metabolic EffectsLipoprotein Impact
RosuvastatinHMG-CoA reductaseHepatic cholesterol synthesis inhibition; LDL receptor upregulation↓ LDL-C (45-55%) ↓ ApoB ↓ Non-HDL-C
FenofibratePPARα nuclear receptorEnhanced lipoprotein lipase activity; reduced apoC-III; increased fatty acid β-oxidation↓ Triglycerides (30-50%) ↑ HDL-C (15-20%) ↓ Remnant cholesterol

Classification Within Combination Therapy Paradigms: Statin-Fibrate Synergy in Dyslipidemia Management

Razel-F occupies a distinct niche within evidence-based combination pharmacotherapy for dyslipidemia, specifically classified as a statin-fibrate fixed-dose combination. This classification acknowledges its application in mixed dyslipidemia characterized by concurrent elevations in LDL-C and triglycerides with depressed HDL-C—a lipid triad prevalent in insulin-resistant states [7] [10]. The therapeutic synergy between these pharmacologic classes arises from their complementary effects on lipoprotein metabolism:

  • LDL-C Trajectory Optimization: Rosuvastatin potently reduces LDL-C particle concentration through hepatic LDL receptor upregulation, while fenofibrate enhances LDL particle quality by reducing small dense LDL subspecies through triglyceride depletion mechanisms. This dual modification yields superior atherogenic particle burden reduction compared to monotherapy [7] [10].

  • Triglyceride-Rich Lipoprotein (TRL) Catabolism: Fenofibrate activates lipoprotein lipase-mediated hydrolysis of triglyceride-rich chylomicrons and VLDL particles. Rosuvastatin complements this by reducing hepatic VLDL synthesis through cholesterol biosynthesis inhibition, creating a dual-front assault on TRL production and clearance [9].

  • HDL-C Metabolism Modulation: PPARα activation by fenofibrate induces apolipoproteins A-I and A-II synthesis, enhancing HDL particle formation. Statins further support reverse cholesterol transport through modest HDL-C elevation and plaque cholesterol efflux potentiation [2] [7].

Fixed-dose combinations like Razel-F represent a strategic advancement in lipid management by overcoming therapeutic inertia and enhancing adherence. Real-world evidence from lipid clinics indicates that single-pill combinations significantly improve long-term persistence (≥80% at 12 months) compared to free-drug combinations (≤65%), translating to more sustained lipid control [7] [10]. This adherence advantage is particularly relevant given that many patients with mixed dyslipidemia require lifelong pharmacotherapy to mitigate atherosclerotic cardiovascular disease (ASCVD) risk.

Contemporary outcome trials substantiate the clinical value of this pharmacologic synergy. While earlier fibrate-statin combinations faced skepticism due to safety concerns in specific subpopulations, modern formulations like Razel-F leverage improved pharmacokinetic profiles and rigorous patient selection. The recent Fixed Combination for Treatment of Dyslipidaemia review emphasizes that statin-fibrate combinations demonstrate superior triglyceride-lowering efficacy (median reduction 42-48%) compared to statin monotherapy (15-20%), particularly in patients with baseline hypertriglyceridemia (>200 mg/dL) [10]. This translates to measurable reductions in residual cardiovascular risk, especially in diabetic populations where triglyceride-rich lipoproteins contribute significantly to atherogenesis.

Table 2: Clinical Efficacy Profile of Razel-F Components in Dyslipidemia Subtypes

Dyslipidemia PatternRosuvastatin Monotherapy ImpactFenofibrate Monotherapy ImpactRazel-F Combined Impact
Isolated hypercholesterolemia (LDL-C ↑)LDL-C: ↓45-55% Non-HDL-C: ↓40-50%Limited efficacyLDL-C: ↓45-55% Non-HDL-C: ↓45-55%
Mixed dyslipidemia (LDL-C ↑ + TG ↑)LDL-C: ↓45-55% TG: ↓15-25%LDL-C: ↓15-20% TG: ↓40-50%LDL-C: ↓45-55% TG: ↓40-50% Non-HDL-C: ↓50-55%
Diabetic dyslipidemia (TG ↑ + HDL-C ↓)Modest TG reduction HDL-C: ↑5-8%TG: ↓40-45% HDL-C: ↑15-20%TG: ↓45-50% HDL-C: ↑15-20% ApoB: ↓40-45%

The strategic positioning of Razel-F within treatment algorithms reflects evolving guideline recommendations. Contemporary consensus statements endorse statin-fibrate combinations as a therapeutic option for high-risk patients with persistent hypertriglyceridemia (≥200 mg/dL) despite statin therapy, particularly when atherogenic remnant particles contribute to residual risk [7] [10]. This evidence-based application underscores Razel-F's role in addressing the complex lipid abnormalities that define modern cardiometabolic disease.

Properties

CAS Number

1361049-18-4

Product Name

Razel-F

IUPAC Name

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Molecular Formula

C64H75CaClF2N6O16S2

Molecular Weight

1362.0 g/mol

InChI

InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1

InChI Key

ZOUNWVHZBXEZHN-SXSUPWAPSA-L

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2]

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.